

Application Notes and Protocols: Bimosiamose Disodium in vitro Cell Adhesion Assay

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Compound of Interest

Compound Name: *Bimosiamose Disodium*

Cat. No.: *B1667081*

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Introduction

Bimosiamose Disodium, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist.[1][2] It functions by inhibiting the three members of the selectin family of cell adhesion molecules: E-selectin, P-selectin, and L-selectin.[1][2] These selectins are key mediators in the initial tethering and rolling of leukocytes on the surface of endothelial cells, a critical step in the inflammatory cascade.[3][4] By blocking these interactions, **Bimosiamose Disodium** effectively reduces leukocyte recruitment to sites of inflammation.[1][3] These application notes provide a detailed protocol for an in vitro cell adhesion assay to evaluate the efficacy of **Bimosiamose Disodium**.

Mechanism of Action: Inhibition of Selectin-Mediated Cell Adhesion

The inflammatory response involves the migration of leukocytes from the bloodstream to the affected tissue. This process is initiated by the tethering and rolling of leukocytes along the vascular endothelium, a process primarily mediated by the selectin family of adhesion molecules. E-selectin and P-selectin are expressed on the surface of activated endothelial cells, while L-selectin is expressed on the surface of leukocytes. These selectins bind to carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of their corresponding cell types. **Bimosiamose Disodium** acts as a competitive inhibitor of these

interactions, thereby preventing the initial adhesion of leukocytes to the endothelium and their subsequent extravasation into the surrounding tissue.

Quantitative Data Summary

The inhibitory activity of **Bimosiamose Disodium** against each of the selectins has been determined in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Selectin Target	IC50 (μM)
E-selectin	88[1][2]
P-selectin	20[1][2]
L-selectin	86[1][2]

Experimental Protocols

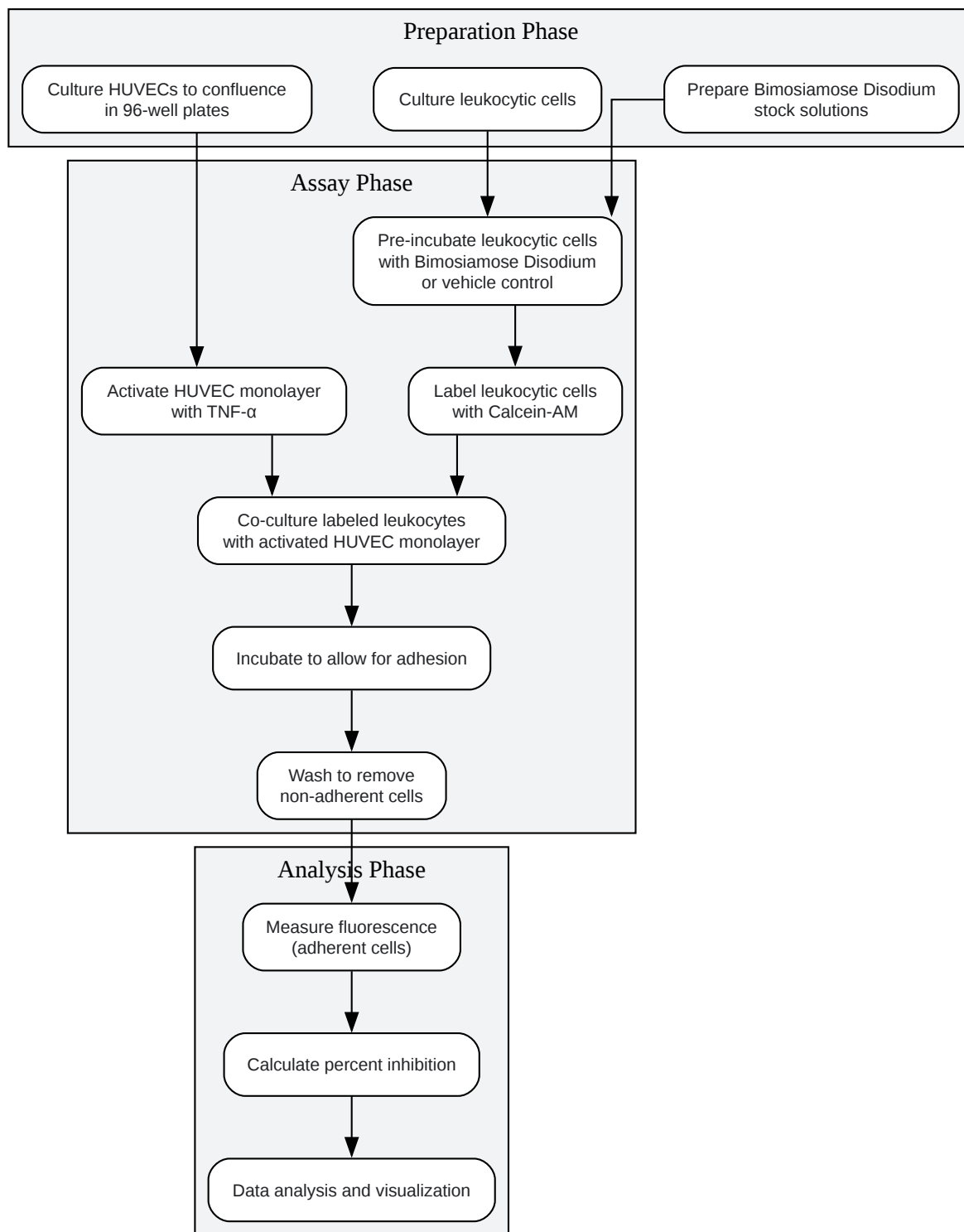
This section details a static in vitro cell adhesion assay to quantify the inhibitory effect of **Bimosiamose Disodium** on leukocyte-endothelial cell adhesion. This protocol is a representative method and may be adapted based on specific laboratory conditions and cell types.

Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Leukocytic cell line (e.g., HL-60 or U937)
- Endothelial Cell Growth Medium
- Leukocyte Culture Medium
- Bimosiamose Disodium**
- Tumor Necrosis Factor-alpha (TNF-α)
- Calcein-AM (or other suitable fluorescent cell stain)

- Phosphate Buffered Saline (PBS)
- Bovine Serum Albumin (BSA)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence microplate reader

Experimental Workflow Diagram



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Caption: Experimental workflow for the in vitro cell adhesion assay.

Step-by-Step Protocol

- Endothelial Cell Culture:

1. Seed HUVECs into a 96-well black, clear-bottom tissue culture plate at a density that will result in a confluent monolayer within 24-48 hours.
2. Culture the HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified incubator with 5% CO₂.
3. Visually inspect the monolayer for confluence before starting the assay.

- Activation of Endothelial Monolayer:

1. To induce the expression of E-selectin and P-selectin, activate the confluent HUVEC monolayer by adding fresh medium containing TNF- α (e.g., 10 ng/mL).
2. Incubate for 4-6 hours at 37°C.

- Preparation of Leukocytes:

1. Culture a suitable leukocytic cell line (e.g., HL-60) in the appropriate culture medium.
2. On the day of the assay, harvest the cells and wash them with serum-free medium.
3. Resuspend the cells in serum-free medium at a concentration of 1×10^6 cells/mL.

- Inhibition with **Bimosiamose Disodium**:

1. Prepare a dilution series of **Bimosiamose Disodium** in serum-free medium. A vehicle control (medium without the compound) must be included.
2. Add the **Bimosiamose Disodium** dilutions or vehicle control to the leukocyte cell suspension.
3. Incubate for 30 minutes at 37°C.

- Labeling of Leukocytes:

1. Following the incubation with **Bimosiamose Disodium**, add Calcein-AM to the cell suspension to a final concentration of 1-5 μM .
 2. Incubate for 30 minutes at 37°C in the dark to allow for fluorescent labeling.
 3. Wash the labeled cells twice with PBS to remove excess dye.
 4. Resuspend the labeled and treated leukocytes in fresh serum-free medium.
- Adhesion Assay:
 1. Carefully remove the TNF- α containing medium from the activated HUVEC monolayer.
 2. Gently add 100 μL of the labeled and treated leukocyte suspension to each well.
 3. Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
 - Removal of Non-Adherent Cells:
 1. Gently wash each well 2-3 times with pre-warmed PBS to remove any non-adherent leukocytes. Be careful not to disturb the HUVEC monolayer.
 - Quantification of Adhesion:
 1. After the final wash, add 100 μL of PBS to each well.
 2. Measure the fluorescence intensity of each well using a fluorescence microplate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

Data Analysis

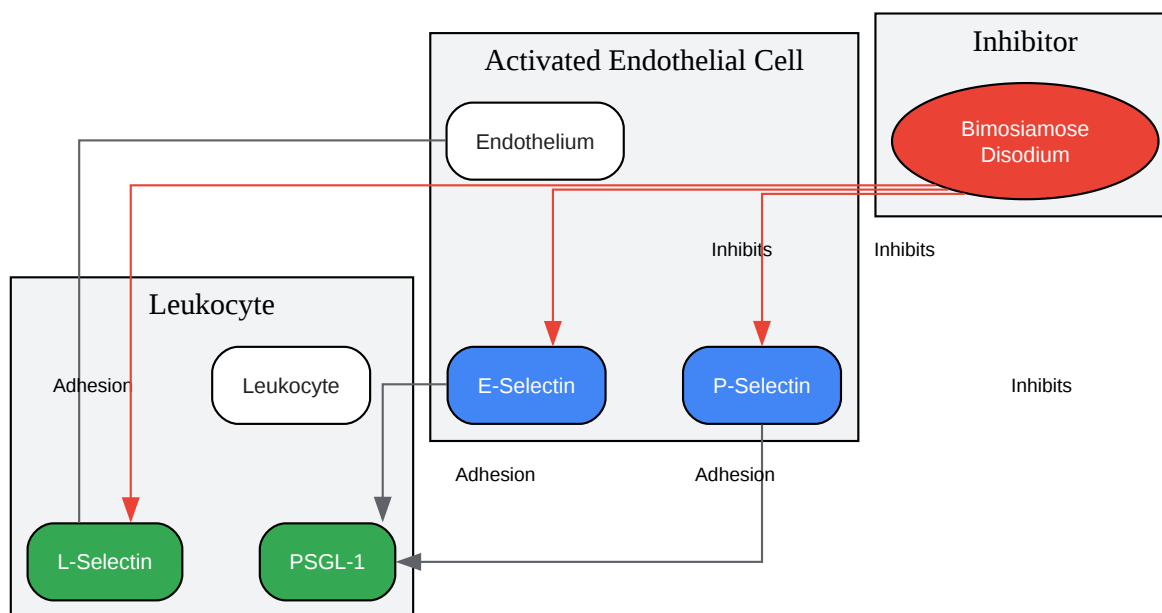
- Calculate Percent Inhibition:
 - Subtract the background fluorescence (wells with HUVECs only) from all readings.
 - The percent inhibition for each concentration of **Bimosiamose Disodium** can be calculated using the following formula:

$$\% \text{ Inhibition} = [1 - (\text{Fluorescence_treated} / \text{Fluorescence_vehicle_control})] * 100$$

- Generate Dose-Response Curve:
 - Plot the percent inhibition against the log concentration of **Bimosiamose Disodium** to generate a dose-response curve and determine the IC50 in the cell-based assay.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway and the point of intervention for **Bimosiamose Disodium**.



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Caption: **Bimosiamose Disodium** inhibits the interaction between selectins and their ligands.

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